molecular formula C10H12ClNO2 B565105 Ethyl 2-chloro-5,6-dimethylnicotinate CAS No. 1159977-35-1

Ethyl 2-chloro-5,6-dimethylnicotinate

Cat. No.: B565105
CAS No.: 1159977-35-1
M. Wt: 213.661
InChI Key: BPYMGOJIXZADHP-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5,6-dimethylnicotinate (CAS 13362-26-0) is a substituted nicotinic acid derivative with a pyridine core. Its structure features a chlorine atom at position 2, methyl groups at positions 5 and 6, and an ethyl ester at position 3 (3-pyridinecarboxylic acid ethyl ester). This compound is a critical intermediate in synthesizing metabolites of Omeprazole, a proton pump inhibitor used to treat gastrointestinal disorders . The ethyl ester group enhances lipophilicity, making it suitable for organic synthesis and pharmaceutical applications.

Properties

IUPAC Name

ethyl 2-chloro-5,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-4-14-10(13)8-5-6(2)7(3)12-9(8)11/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYMGOJIXZADHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675890
Record name Ethyl 2-chloro-5,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-35-1
Record name Ethyl 2-chloro-5,6-dimethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Compounds:

Methyl 2,4-Dichloro-5,6-dimethylnicotinate CAS: Not explicitly provided. Molecular Formula: C₉H₉Cl₂NO₂. Substituents: Cl (positions 2 and 4), CH₃ (positions 5 and 6), COOMe (position 3). Synthesis: Prepared via deoxygenative chlorination using POCl₃ under atmospheric conditions, followed by esterification with methanol .

Ethyl 2-Chloro-6-methoxynicotinate CAS: 1233520-12-1. Molecular Formula: C₉H₁₀ClNO₃. Substituents: Cl (position 2), OCH₃ (position 6), COOEt (position 3). Key Differences: Methoxy group at position 6 introduces electron-donating effects, altering electronic properties and solubility compared to methyl substituents .

Ethyl 6-Acetyl-5-chloronicotinate CAS: 1429182-81-9. Molecular Formula: C₁₀H₁₀ClNO₃. Substituents: Cl (position 5), COCH₃ (position 6), COOEt (position 3). Key Differences: Acetyl group at position 6 provides a reactive ketone moiety, enabling participation in condensation or nucleophilic addition reactions .

Ethyl-5,6-dichloronicotinate CAS: 401566-69-6. Molecular Formula: C₈H₇Cl₂NO₂. Substituents: Cl (positions 5 and 6), COOEt (position 3). Key Differences: Dichloro substitution increases molecular weight (227.05 g/mol) and reactivity, favoring applications in cross-coupling reactions .

Ethyl 2,4-Dihydroxy-5,6-dimethylnicotinate CAS: 77629-51-7. Molecular Formula: C₁₀H₁₃NO₄. Substituents: OH (positions 2 and 4), CH₃ (positions 5 and 6), COOEt (position 3). Key Differences: Hydroxy groups enhance polarity and acidity, making this compound more water-soluble than chloro derivatives .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents (Position) Key Properties/Applications Reference
This compound 13362-26-0 C₁₀H₁₂ClNO₂ Cl (2), CH₃ (5,6), COOEt (3) Intermediate for Omeprazole metabolites
Methyl 2,4-dichloro-5,6-dimethylnicotinate Not provided C₉H₉Cl₂NO₂ Cl (2,4), CH₃ (5,6), COOMe (3) Synthesized via POCl₃; used in synthesis
Ethyl 2-chloro-6-methoxynicotinate 1233520-12-1 C₉H₁₀ClNO₃ Cl (2), OCH₃ (6), COOEt (3) Altered electronic properties due to methoxy group
Ethyl 6-acetyl-5-chloronicotinate 1429182-81-9 C₁₀H₁₀ClNO₃ Cl (5), COCH₃ (6), COOEt (3) Reactive acetyl group for synthetic chemistry
Ethyl-5,6-dichloronicotinate 401566-69-6 C₈H₇Cl₂NO₂ Cl (5,6), COOEt (3) High reactivity in cross-coupling reactions
Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate 77629-51-7 C₁₀H₁₃NO₄ OH (2,4), CH₃ (5,6), COOEt (3) Industrial applications due to enhanced solubility

Biological Activity

Ethyl 2-chloro-5,6-dimethylnicotinate (CAS No. 1159977-35-1) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is derived from nicotinic acid and exhibits structural modifications that enhance its biological activity. The synthesis typically involves the chlorination of 5,6-dimethylnicotinic acid followed by esterification with ethanol. This modification aims to improve the compound's solubility and bioavailability.

Antiviral Properties

Recent studies have indicated that derivatives of nicotinic acid, including this compound, exhibit antiviral properties. For instance, compounds with similar structures have been evaluated for their inhibitory effects on viral proteases, which are crucial for viral replication. While specific data on this compound is limited, related compounds have shown promising results against various viruses, including SARS-CoV-2.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It is hypothesized that the chlorine atom plays a significant role in enhancing the binding affinity to target enzymes. A comparative analysis with other known inhibitors suggests that modifications at the 5 and 6 positions of the pyridine ring can lead to increased selectivity and potency.

CompoundEnzyme TargetIC50 (nM)EC50 (μM)
This compoundUnknownTBDTBD
Related Compound ASARS-CoV-2 Mpro530.53
Related Compound BSARS-CoV-2 Mpro40TBD

Cytotoxicity

Preliminary cytotoxicity assays indicate that this compound has a low toxicity profile at concentrations up to 10 μM. This suggests a favorable therapeutic window for potential applications in antiviral therapies.

Case Studies

  • Antiviral Activity Against Coronaviruses : In a study examining various nicotinic acid derivatives for antiviral activity against coronaviruses, compounds structurally related to this compound demonstrated significant inhibition of viral replication in vitro. Further research is needed to evaluate the specific impact of this compound on viral proteases.
  • Enzyme Inhibition Studies : Research focused on enzyme inhibitors highlighted the importance of structural modifications in enhancing inhibitory activity. This compound's unique structure may provide insights into developing more effective inhibitors against key viral enzymes.

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